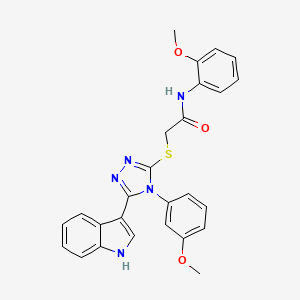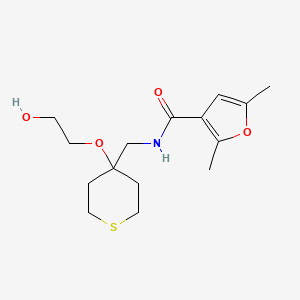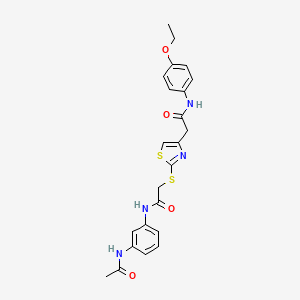
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound with potential applications in the field of scientific research. This compound is a urea derivative and has been synthesized using various methods.
Scientific Research Applications
Supramolecular Chemistry
The strong dimerization of ureidopyrimidones via quadruple hydrogen bonding highlights the potential of such compounds in supramolecular chemistry. These compounds can form highly stable dimeric structures through donor-donor-acceptor-acceptor arrays of hydrogen bonding, which are crucial for developing new materials and nanotechnology applications (Beijer et al., 1998).
Antioxidant Activity
The synthesis and evaluation of antioxidant activity of some derivatives demonstrate their potential in combating oxidative stress. These findings suggest applications in developing new antioxidant agents for pharmaceuticals or food preservatives (George et al., 2010).
Antibacterial Agents
Research on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety indicates the potential of such compounds, including pyrimidinones, as antibacterial agents. This opens avenues for new drug development targeting resistant bacterial strains (Azab et al., 2013).
Agricultural Chemistry
Substituted tetrahydropyrimidinones have been identified as a new class of compounds inducing chlorosis by inhibiting phytoene desaturation, suggesting their use as herbicides. This application is significant for agricultural chemistry, focusing on the development of new crop protection agents (Babczinski et al., 1995).
Organic Synthesis and Medicinal Chemistry
The use of certain pyrimidinone derivatives in the Lossen rearrangement and their role in synthesizing hydroxamic acids and ureas from carboxylic acids underpin their importance in organic synthesis and medicinal chemistry. This methodology offers a racemization-free approach, highlighting the compound's utility in synthesizing biologically active molecules (Thalluri et al., 2014).
properties
IUPAC Name |
1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-10-11(2)17-9-18(13(10)19)6-5-15-14(20)16-8-12-4-3-7-21-12/h3-4,7,9H,5-6,8H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAPVJLJJSNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)NCC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683412.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2683418.png)




![1-(4-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683425.png)
![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2683426.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B2683427.png)

![5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2683430.png)

![(3R,6S)-6-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2683434.png)